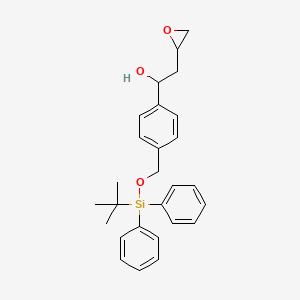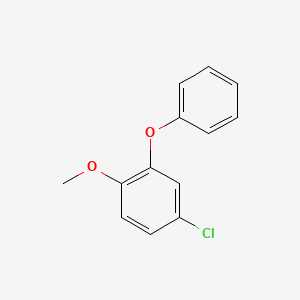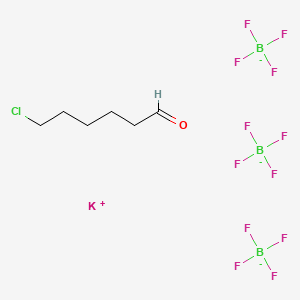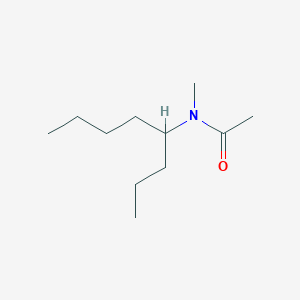
N-Methyl-N-(4-octanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(4-octanyl)acetamide: is an organic compound with the chemical formula C11H23NO . It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method involves the direct amidation of acetic acid with N-methyl-N-(4-octanyl)amine. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Acylation of Amines: Another method involves the acylation of N-methyl-N-(4-octanyl)amine with acetic anhydride or acetyl chloride under basic conditions. This reaction is usually carried out in the presence of a base like pyridine or triethylamine to neutralize the generated acid.
Industrial Production Methods: Industrial production of N-Methyl-N-(4-octanyl)acetamide often involves large-scale amidation reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are commonly employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-N-(4-octanyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding N-oxide derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alkoxides.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N-Methyl-N-(4-octanyl)acetamide is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of amides with biological macromolecules. It serves as a model compound for understanding the behavior of amide bonds in peptides and proteins.
Medicine: this compound has potential applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for the design of new therapeutic agents.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-octanyl)acetamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, influencing their structure and function. The long alkyl chain can interact with hydrophobic regions of biological membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
N-Methylacetamide: A simpler amide with a shorter alkyl chain.
N-Octylacetamide: An amide with a similar alkyl chain but without the methyl group on the nitrogen.
N-Methyl-N-(4-methylphenyl)acetamide: An aromatic amide with different substituents.
Uniqueness: N-Methyl-N-(4-octanyl)acetamide is unique due to its combination of a long alkyl chain and a methyl-substituted amide group. This structure imparts distinct physical and chemical properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-methyl-N-octan-4-ylacetamide |
InChI |
InChI=1S/C11H23NO/c1-5-7-9-11(8-6-2)12(4)10(3)13/h11H,5-9H2,1-4H3 |
InChI Key |
SLWWKWILCUZPDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


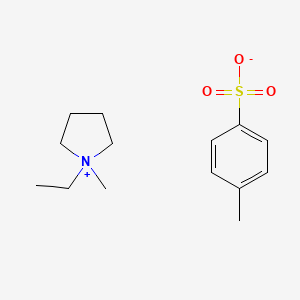
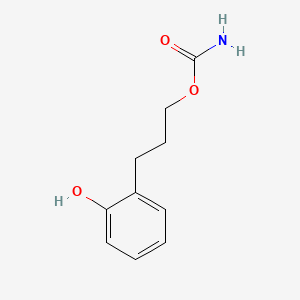
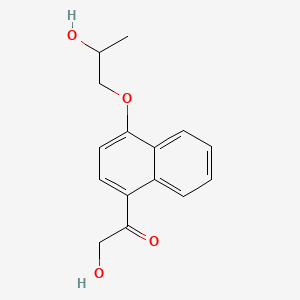
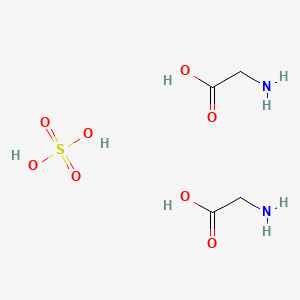

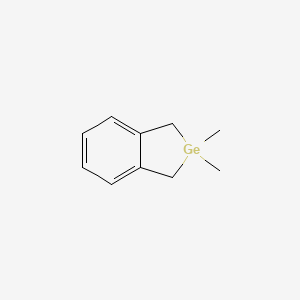
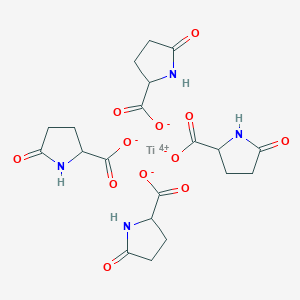
![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)
